Tapentadol-d5 O-beta-D-Glucuronide
Description
Contextualizing Glucuronide Metabolites in Drug Disposition Studies
Glucuronidation represents a critical Phase II metabolic reaction for a vast number of drugs and other foreign compounds (xenobiotics). nih.govjove.com This process, catalyzed by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), involves attaching a glucuronic acid molecule to a drug. jove.comontosight.ai The primary outcome of this conjugation is a significant increase in the hydrophilicity (water solubility) of the substance, which facilitates its elimination from the body, typically via urine or bile. nih.govontosight.ai
Glucuronide metabolites are generally considered pharmacologically inactive and part of a detoxification pathway. frontiersin.orgnih.gov However, they can often be the most abundant drug-related substances found in circulation and excreta. frontiersin.org For tapentadol (B1681240), metabolism is extensive, with approximately 97% of the drug being metabolized before excretion. nih.govdrugbank.com The main metabolic pathway is glucuronidation, which forms Tapentadol-O-glucuronide. drugbank.comresearchgate.netportico.org This metabolite alone accounts for about 55% of an administered dose of tapentadol found in urine. drugbank.com Given their prevalence, the study and quantification of glucuronide metabolites are essential for a complete understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. frontiersin.orgnih.gov
Significance of Deuterated Analogues in Advanced Pharmaceutical Research
The substitution of hydrogen atoms with their stable, non-radioactive isotope, deuterium (B1214612), is a sophisticated strategy in pharmaceutical research. nih.govnih.gov This subtle structural change, while not altering the fundamental chemical properties of a molecule, can have a profound impact on its metabolic fate. nih.gov
The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.gov This difference in bond strength gives rise to the "kinetic isotope effect" (KIE), where metabolic reactions involving the cleavage of a C-D bond can proceed at a significantly slower rate than those involving a C-H bond. acs.orgyoutube.com
In drug discovery and development, this effect is strategically employed for several research purposes:
Investigating Metabolic Pathways : By selectively deuterating specific sites on a drug molecule, researchers can slow down metabolism at those positions. This helps to identify the primary sites of metabolic attack and elucidate complex metabolic pathways. nih.gov
Redirecting Metabolism : Slowing one metabolic pathway can sometimes shift metabolism towards alternative routes, which can be studied to understand the formation of minor metabolites and assess any potential for the formation of toxic byproducts. nih.govresearchgate.net
Stable isotope-labeled compounds, including deuterated analogues like Tapentadol-d5 O-beta-D-Glucuronide, are invaluable tools in modern bioanalysis and metabolic research. nih.govacs.org
Their applications include:
Internal Standards for Quantitative Analysis : This is one of the most critical applications. nih.gov In analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled version of the analyte is added to a biological sample (e.g., plasma or urine) in a known quantity. dovepress.com Because the labeled standard has virtually identical chemical and physical properties to the non-labeled analyte, it behaves similarly during sample extraction, chromatography, and ionization. However, it can be distinguished by its higher mass. mdpi.com This allows for highly accurate and precise quantification of the analyte by correcting for any sample loss or variability during the analytical process. nih.gov
Mechanistic and Tracer Studies : Stable isotopes serve as tracers to follow the metabolic fate of a molecule within a biological system. acs.orgmdpi.com Researchers can administer a labeled compound and track the appearance of labeled metabolites, providing definitive evidence of metabolic pathways without the need for radioactive isotopes. nih.govcreative-proteomics.com This is crucial for understanding drug disposition and the dynamics of metabolic networks. acs.orgnih.gov
Research Objectives and Scope Pertaining to this compound
The primary research objective for this compound is its use as an internal standard for the bioanalytical quantification of its non-deuterated counterpart, Tapentadol O-beta-D-glucuronide. dovepress.com Since Tapentadol O-beta-D-glucuronide is the major metabolite of tapentadol, its accurate measurement in biological fluids is fundamental to characterizing the pharmacokinetics of the parent drug. drugbank.comportico.org The use of a stable isotope-labeled standard ensures the highest level of accuracy and precision in these quantitative studies.
The scope of its application covers preclinical and clinical research phases where drug and metabolite concentrations need to be determined. This includes:
Pharmacokinetic studies to determine the rate of formation and elimination of the major metabolite.
Drug-drug interaction studies to see if co-administered drugs affect the glucuronidation of tapentadol.
Studies in special populations (e.g., patients with renal or hepatic impairment) to understand how disease states affect the metabolism and excretion of tapentadol.
Furthermore, this compound can be used in mechanistic studies to investigate the specifics of UGT enzyme activity and transport proteins responsible for the disposition of the glucuronide conjugate. frontiersin.org
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₁NO₇ | PubChem nih.gov |
| Molecular Weight | 402.5 g/mol | PubChem nih.gov |
| IUPAC Name | (2S,3S,6S)-3,4,5-trihydroxy-6-[3-[(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methylpentan-3-yl]phenoxy]oxane-2-carboxylic acid | PubChem nih.gov |
| Monoisotopic Mass | 402.24143606 Da | PubChem nih.gov |
| Parent Compound | Tapentadol | Acanthus Research acanthusresearch.com |
| Synonym | 3-[(1R,2R)-3-(Dimethylamino)-1-(ethyl-d5)-2-methylpropyl]phenyl β-D-glucopyranosiduronic Acid | LGC Standards lgcstandards.com |
Properties
Molecular Formula |
C20H31NO7 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(2S,3S,6S)-3,4,5-trihydroxy-6-[3-[(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methylpentan-3-yl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H31NO7/c1-5-14(11(2)10-21(3)4)12-7-6-8-13(9-12)27-20-17(24)15(22)16(23)18(28-20)19(25)26/h6-9,11,14-18,20,22-24H,5,10H2,1-4H3,(H,25,26)/t11-,14+,15?,16-,17?,18-,20+/m0/s1/i1D3,5D2 |
InChI Key |
CTYJDHSTNLOUMT-CQJLYTMGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)O[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)CN(C)C |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)CN(C)C |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies
Chemical Synthesis Approaches for O-beta-D-Glucuronide Conjugates
The creation of O-beta-D-glucuronide conjugates, such as the tapentadol (B1681240) metabolite, involves the formation of a glycosidic bond between the hydroxyl group of an aglycone (in this case, tapentadol) and the anomeric carbon of glucuronic acid. This can be achieved through both chemical and enzymatic routes.
General Strategies for Enzymatic and Chemical Glucuronide Conjugation
Chemical Synthesis: The most established chemical method for synthesizing O-glucuronides is the Koenigs-Knorr reaction . wikipedia.orgnumberanalytics.com This classical approach involves the reaction of a glycosyl halide donor, typically an acetobromoglucuronate (a protected glucuronic acid bromide), with the alcohol aglycone. researchgate.netnih.gov The reaction is promoted by heavy metal salts, such as silver carbonate or cadmium carbonate, which act as halide acceptors. researchgate.netacs.org A key feature of this reaction is the influence of the protecting group at the C2 position of the glucuronic acid donor. An ester protecting group, like acetyl, provides "neighboring group participation," which typically ensures the formation of the desired β-anomer (a 1,2-trans glycoside). wikipedia.org However, the Koenigs-Knorr reaction can sometimes lead to byproducts like orthoesters and may require careful optimization of catalysts and reaction conditions to achieve good yields. nih.govhelsinki.fi
More modern variations utilize other glycosyl donors, such as trichloroacetimidates, which have become popular due to their high reactivity and ability to produce excellent yields, especially with phenolic aglycones. researchgate.net
Enzymatic Synthesis: Enzymatic synthesis offers high selectivity and milder reaction conditions. The primary enzymes responsible for glucuronidation in vivo are UDP-glucuronosyltransferases (UGTs) . hyphadiscovery.comnih.gov These enzymes, located mainly in the liver, catalyze the transfer of glucuronic acid from the activated sugar nucleotide, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate. hyphadiscovery.comnih.govwikipedia.org For preparative synthesis, recombinant UGTs can be used in vitro. hyphadiscovery.comacs.org
An alternative and often more scalable enzymatic approach is whole-cell biotransformation . researchgate.netnih.gov This method uses engineered microorganisms (like E. coli or yeast) that are genetically modified to express the necessary human UGT enzymes. acs.orgresearchgate.net Sometimes, the host organism is also engineered to produce the UDPGA cofactor from simple sugars like glucose, creating a self-sufficient system for glucuronide production. researchgate.netnih.gov
Specific Considerations for Tapentadol Glucuronide Synthesis Pathways
Tapentadol's primary metabolic route is extensive phase II metabolism, leading to the formation of Tapentadol-O-beta-D-glucuronide. nih.govdrugbank.com The conjugation occurs at the phenolic hydroxyl group of the tapentadol molecule.
Given the potential difficulties and low yields of some chemical glycosylation reactions, biocatalytic methods present a strong alternative. nih.gov Microbial biotransformation has proven successful in generating O-glucuronides, even for molecules with challenging structures like tertiary alcohols, where chemical synthesis was refractory. hyphadiscovery.com Therefore, using a whole-cell system expressing a suitable UGT isoform (such as UGT1A9 or UGT2B7, which are known to metabolize tapentadol) would be a highly effective strategy for producing Tapentadol O-beta-D-glucuronide. drugbank.com
The table below summarizes the general approaches applicable to Tapentadol glucuronidation.
| Synthesis Method | Core Principle | Advantages | Disadvantages |
| Chemical (Koenigs-Knorr) | Reaction of a protected glucuronyl halide with the aglycone, promoted by a metal salt. wikipedia.orgnumberanalytics.com | Well-established, versatile. | Can have low yields, produces byproducts, uses heavy metals. nih.govhelsinki.fi |
| Enzymatic (Recombinant UGTs) | In vitro use of purified UGT enzymes with the aglycone and UDPGA cofactor. hyphadiscovery.com | High stereo- and regioselectivity, mild conditions. | Cost of purified enzyme and cofactor can be high. |
| Enzymatic (Whole-Cell Biotransformation) | Use of engineered microbes expressing UGTs to convert the aglycone. researchgate.netnih.gov | Scalable, potentially lower cost as cofactor can be regenerated in situ. researchgate.net | Requires development of a suitable microbial strain. |
Strategies for Deuterium (B1214612) Incorporation into Glucuronide Metabolites
The "-d5" in Tapentadol-d5 O-beta-D-Glucuronide signifies that five hydrogen atoms on the tapentadol aglycone have been replaced with deuterium. This labeling is critical for its use as an internal standard in mass spectrometry-based quantification, as it is chemically identical to the metabolite but has a different mass. snnu.edu.cnnih.gov
Methods for Site-Specific Deuteration via Hydrogen/Deuterium Exchange Reactions
Hydrogen/Deuterium (H/D) exchange reactions involve the substitution of a hydrogen atom with a deuterium atom from a deuterium source, such as heavy water (D₂O). snnu.edu.cn This process is often catalyzed by acid or base. While effective for exchanging labile protons (e.g., on -OH or -NH groups) or acidic C-H protons (e.g., alpha to a carbonyl group), it is generally not suitable for introducing deuterium into unactivated aliphatic C-H bonds, such as those on an ethyl group. snnu.edu.cn
The labeling in Tapentadol-d5 is specifically on the ethyl group. Therefore, simple H/D exchange on the final tapentadol molecule is not a viable method. The deuterium incorporation must be achieved via a synthetic route using deuterated starting materials or reagents. Numerous tapentadol synthesis patents describe a key step involving a Grignard reaction where an ethyl Grignard reagent (ethylmagnesium bromide) is added to a ketone precursor. justia.comgoogleapis.comgoogle.com To create the d5-labeled tapentadol, a deuterated ethyl Grignard reagent (ethyl-d5-magnesium bromide) would be used in this step. This ensures the site-specific incorporation of the five deuterium atoms onto the ethyl side chain of the tapentadol scaffold.
Biocatalytic and Whole-Cell Biotransformation Approaches for Labeled Glucuronides
Once the deuterated aglycone, Tapentadol-d5, is synthesized, biocatalytic methods are an excellent choice for the subsequent glucuronidation step. As established, whole-cell biotransformation using recombinant microorganisms is a powerful tool for producing glucuronides. researchgate.netresearchgate.net
The process would involve:
Chemical Synthesis: Synthesizing Tapentadol-d5 using a deuterated ethylating agent.
Biotransformation: Adding the synthesized Tapentadol-d5 as a substrate to a culture of engineered yeast or bacteria that express a human UGT enzyme known to process tapentadol. acs.orgresearchgate.net
Purification: The microbial culture then performs the O-glucuronidation, converting Tapentadol-d5 into this compound, which can be isolated and purified from the culture medium.
This chemoenzymatic approach leverages the strengths of both chemical synthesis for precise isotopic labeling and biocatalysis for selective and efficient glucuronidation.
Utilization of Labeled Precursors (e.g., ¹³C₆-Glucose for UDP-Glucuronic Acid) in Biosynthesis
While the focus of this article is on a deuterated aglycone, it is also possible to introduce isotopic labels into the glucuronic acid moiety itself. This is achieved by supplying labeled precursors during the biosynthesis of the UDPGA cofactor. nih.gov
The biosynthesis of UDPGA in cells begins with glucose. The pathway is as follows: Glucose → UDP-Glucose → UDP-Glucuronic Acid
The second step, the oxidation of UDP-Glucose, is catalyzed by the enzyme UDP-glucose 6-dehydrogenase (UGDH). nih.govresearchgate.netresearchgate.net
By using isotopically labeled glucose, such as ¹³C₆-Glucose, as the starting material in a whole-cell biotransformation system, the cell's metabolic machinery will produce ¹³C₆-labeled UDP-Glucuronic Acid. nih.gov This labeled UDPGA can then be transferred by the expressed UGT enzyme to the aglycone. If Tapentadol-d5 were the aglycone in such a system, the final product would be a dually labeled molecule: Tapentadol-d5 O-beta-D-(¹³C₆)-Glucuronide. This technique provides powerful tools for advanced metabolic flux analysis and drug metabolism studies.
Purity and Characterization of Synthesized Deuterated Glucuronides for Research Applications
Ensuring the purity and proper characterization of synthesized deuterated glucuronides like this compound is paramount for their use as reliable internal standards in research. A combination of analytical techniques is employed to confirm the chemical identity, isotopic enrichment, and purity of the final product.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone for purity assessment. acs.orgnih.gov This technique separates the deuterated glucuronide from any potential impurities, and the mass spectrometer confirms its identity by detecting the specific mass-to-charge ratio (m/z) of the molecule. For this compound, the molecular formula is C20H26D5NO7, resulting in a distinct molecular weight. nih.gov
The isotopic enrichment, which is the percentage of the deuterated compound relative to its non-deuterated counterpart, is a critical parameter. High-resolution mass spectrometry (HR-MS) is often used to determine the isotopic distribution and ensure a high level of deuterium incorporation. researchgate.net
The table below summarizes the key analytical techniques used in the characterization of deuterated glucuronides:
| Analytical Technique | Purpose | Key Findings for Deuterated Glucuronides |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound. | Determines the chemical purity by separating the target compound from impurities. |
| Mass Spectrometry (MS) | Identification and confirmation of molecular weight. | Confirms the mass of the deuterated glucuronide and helps in assessing isotopic enrichment. |
| High-Resolution Mass Spectrometry (HR-MS) | Accurate mass measurement and determination of isotopic distribution. | Provides precise mass data to confirm the elemental composition and the level of deuterium incorporation. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of label position. | Verifies the exact location of the deuterium atoms within the molecule and confirms the overall chemical structure. |
Confident characterization is essential as impurities or incomplete deuteration can lead to inaccurate quantification in research studies. For instance, the presence of unlabeled Tapentadol O-beta-D-Glucuronide in the deuterated standard would artificially inflate the measured concentration of the analyte. Therefore, rigorous quality control using these characterization methods is a standard practice for commercially available deuterated standards.
Metabolic Pathway Elucidation and Enzyme Kinetics in Preclinical Systems
Investigation of Tapentadol (B1681240) Glucuronidation in In Vitro Metabolic Systems
The primary route of metabolism for tapentadol is direct conjugation of the phenolic hydroxyl group with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). portico.orgnih.gov In vitro studies using human liver microsomes and hepatocytes have been instrumental in elucidating the specifics of this pathway. nih.govdrugbank.com
Enzyme Kinetics and Substrate Specificity of UDP-Glucuronosyltransferases (UGTs)
UGTs are a superfamily of enzymes that play a crucial role in the detoxification and elimination of various compounds by conjugating them with UDP-glucuronic acid. nih.govupol.cz The substrate specificity of UGTs can be broad and overlapping, meaning a single compound can be metabolized by multiple UGT isoforms. nih.gov The efficiency of glucuronidation is determined by kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax). Studies have shown that UGTs exhibit varying affinities and capacities for different substrates. For instance, some UGTs prefer planar, polyaromatic structures, while others can accommodate bulkier molecules. nih.govresearchgate.net The interaction between different UGT isoforms can also influence their kinetic behavior. nih.gov
Identification and Characterization of Key Human UGT Isoforms Involved (UGT1A6, UGT1A9, UGT2B7)
Research has identified UGT1A9, UGT2B7, and to a lesser extent, UGT1A6, as the principal human UGT isoforms responsible for the glucuronidation of tapentadol. portico.orgresearchgate.net UGT2B7 is a major enzyme involved in the glucuronidation of a wide range of drugs, including opioids. upol.cztaylorandfrancis.comebmconsult.com UGT1A9 also plays a significant role in drug metabolism, while UGT1A6 typically conjugates smaller phenolic compounds. upol.cznih.gov The concerted action of these isoforms ensures the efficient conversion of tapentadol to its glucuronide conjugate. researchgate.net
Comparative Glucuronidation Rates and Profiles Across Diverse Preclinical Species (e.g., Liver Microsomes, Hepatocytes)
Significant interspecies differences in the rate of tapentadol glucuronidation have been observed. upol.czresearchgate.net Studies using liver microsomes from various preclinical species, including mice, rats, dogs, and monkeys, have demonstrated that the rate of tapentadol glucuronidation in human liver microsomes is considerably lower than in these animal models. researchgate.net For example, one study noted that the glucuronidation rate in human liver microsomes was at least five times lower than in the microsomes of other species tested. researchgate.net Despite these rate differences, the primary metabolic pathway remains consistent across species, with Tapentadol-O-glucuronide being the predominant metabolite. portico.org
In Vivo Metabolic Fate of Tapentadol in Preclinical Animal Models
In vivo studies in animal models, such as rats and dogs, have corroborated the findings from in vitro systems, confirming that glucuronidation is the major metabolic pathway for tapentadol. portico.orgavma.org
Primary Glucuronide Formation and Excretion Pathways
Following oral administration in preclinical models, tapentadol is extensively metabolized, with the vast majority being converted to Tapentadol-O-glucuronide. portico.orgnih.gov This inactive metabolite is then primarily excreted via the kidneys into the urine. nih.gov In rats, a significant portion of the administered dose is eliminated as glucuronide conjugates. researchgate.net
Quantitative Assessment of Tapentadol-O-Glucuronide as a Major Metabolite in Systemic Circulation and Excreta
Quantitative analysis has consistently shown Tapentadol-O-glucuronide to be the most abundant metabolite in the plasma and excreta of preclinical species. portico.orgavma.org In rats, the plasma concentration of Tapentadol-O-glucuronide at steady state was found to be significantly higher than that of the parent drug and any other metabolites. portico.org Similarly, in dogs, Tapentadol-O-glucuronide accounted for the vast majority (97%) of the total area under the concentration-time curve (AUC) for tapentadol and its measured metabolites. avma.org
Below is a data table summarizing the pharmacokinetic parameters of Tapentadol-O-glucuronide in dogs after oral administration of tapentadol.
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| 10 | 1250 | 2.6-4 | 4500 |
| 20 | 2500 | 2.6-4 | 9000 |
| 30 | 3750 | 2.6-4 | 13500 |
Data derived from studies in healthy dogs. Cmax (Maximum Plasma Concentration), Tmax (Time to Maximum Plasma Concentration), AUC (Area Under the Curve). avma.org
The Role of Deuterium (B1214612) Kinetic Isotope Effects (DKIE) in Elucidating Glucuronidation Mechanisms of Tapentadol
Following an extensive review of scientific literature, no specific preclinical or in vitro studies were identified that investigate the deuterium kinetic isotope effect (DKIE) on the glucuronidation of tapentadol to form Tapentadol-d5 O-beta-D-Glucuronide. The existing research focuses primarily on the general metabolic pathways of non-deuterated tapentadol and the enzymes involved.
Tapentadol undergoes extensive phase II metabolism, with direct conjugation by UDP-glucuronosyltransferase (UGT) enzymes being the principal route of elimination. portico.orgdovepress.comnih.govnih.govdrugbank.com This process leads to the formation of Tapentadol-O-glucuronide, the major metabolite found in plasma and urine. portico.orgnih.govdrugbank.com Studies have identified UGT1A9 and UGT2B7 as the primary isoforms responsible for this metabolic conversion. nih.gov The resulting glucuronide metabolite is considered pharmacologically inactive. portico.orgnih.govnih.gov
The Deuterium Kinetic Isotope Effect (DKIE) is a tool used in medicinal chemistry to probe reaction mechanisms and alter the pharmacokinetic profiles of drugs. nih.gov It relies on the principle that a carbon-deuterium (C-D) bond is stronger and breaks more slowly than a corresponding carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-determining step in a metabolic pathway, substituting hydrogen with deuterium can significantly slow down the rate of metabolism. nih.gov This strategy has been explored primarily in the context of cytochrome P450 (CYP) mediated metabolism to enhance a drug's metabolic stability. nih.gov
While the principles of DKIE are well-established, their specific application to the glucuronidation of tapentadol has not been documented in the available research. Glucuronidation, catalyzed by UGT enzymes, involves the transfer of a glucuronic acid moiety to the drug molecule and does not typically involve the cleavage of a carbon-hydrogen bond at the site of deuteration in Tapentadol-d5. nih.gov Therefore, a significant kinetic isotope effect would not be expected to play a major role in elucidating the mechanism of its glucuronidation.
No data tables or detailed research findings concerning the enzyme kinetics or metabolic profile of this compound could be located. Research has focused on the metabolism of the parent compound, tapentadol, and the characterization of its non-deuterated metabolites.
Advanced Analytical Methodologies for Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Techniques
Liquid chromatography coupled with mass spectrometry stands as the gold standard for the analysis of Tapentadol (B1681240) and its metabolites due to its superior selectivity and sensitivity.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a key technique for the high-throughput analysis of Tapentadol and its O-glucuronide metabolite in biological fluids like human serum. nih.govsigmaaldrich.com This technology offers significant advantages in terms of speed and resolution over traditional HPLC methods. impactfactor.org For instance, a validated UPLC-MS/MS assay can achieve run times as short as 1.5 to 1.6 minutes for Tapentadol-O-glucuronide and the parent drug, respectively. nih.govsigmaaldrich.com Such rapid analysis is made possible by using columns with smaller particle sizes, like a 1.7 µm column, which allows for faster separations without compromising efficiency. nih.govsigmaaldrich.com
The chromatographic separation is typically achieved using a gradient elution on a C18 reversed-phase column. nih.govsigmaaldrich.com A common mobile phase combination consists of an aqueous component, such as 0.01 M ammonium (B1175870) formate (B1220265) adjusted to an acidic pH, and an organic modifier like methanol. nih.govsigmaaldrich.com The analytes are detected using a triple quadrupole mass spectrometer operating in the positive ionization mode with an electrospray ion source. nih.govsigmaaldrich.com This setup enables the analysis of thousands of samples, demonstrating its suitability for large-scale clinical trial support and toxicological screening. nih.govsigmaaldrich.comnih.gov The high sensitivity and performance of UPLC-MS/MS make it an indispensable tool for pharmacokinetic studies and drug monitoring. nih.govsigmaaldrich.com
The development and validation of a quantitative method for Tapentadol-d5 O-beta-D-Glucuronide are critical to ensure reliable and accurate results. Validation is performed according to established guidelines, such as those from the ICH, and assesses several key parameters. researchgate.netjournalijcar.orgjournaljpri.com
A high-throughput UPLC-MS/MS assay developed for the quantification of tapentadol and its O-glucuronide metabolite in human serum established a validated concentration range of 10.0-10,000 ng/mL for the glucuronide metabolite. nih.govsigmaaldrich.com The challenge in simultaneous quantification often lies in the large concentration differences between the parent drug and its metabolite in clinical samples. nih.govsigmaaldrich.com To address this, methods may use a common sample processing step followed by separate injections with different volumes and chromatographic conditions for each analyte. nih.govsigmaaldrich.com
Validation parameters typically include linearity, precision, accuracy, specificity, and the lower limit of quantitation (LLOQ). researchgate.netjournalijcar.orgijpsjournal.com For tapentadol methods, linearity is often established with a correlation coefficient (r²) greater than 0.99. impactfactor.orgjournaljpri.comijpsjournal.com Precision is evaluated through intra- and inter-day assays, with coefficients of variation (%CV) typically required to be within acceptable limits (e.g., <15%). ijpsjournal.comoup.com Accuracy is determined by the closeness of the measured value to the true value, with recovery percentages ideally falling between 98% and 102%. journalijcar.orgidma-assn.org
The following table summarizes typical validation parameters for related analytical methods:
Interactive Table: Typical Validation Parameters for Tapentadol Analytical Methods
| Parameter | Typical Acceptance Criteria | Research Finding Example | Citation |
|---|---|---|---|
| Linearity (r²) | > 0.99 | A UPLC-MS/MS method for tapentadol and its glucuronide showed excellent linearity. | nih.govsigmaaldrich.com |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥10; acceptable precision & accuracy | 10.0 ng/mL for Tapentadol-O-glucuronide in serum. | nih.govsigmaaldrich.com |
| Accuracy (% Recovery) | 85-115% (80-120% for LLOQ) | Recovery for tapentadol hydrochloride ranged from 99.26% to 100.5%. | idma-assn.org |
| Precision (% CV or % RSD) | ≤ 15% (≤ 20% for LLOQ) | Interday precision for tapentadol in oral fluid was 13.6%. | oup.com |
| Specificity | No interference at the retention time of the analyte | Chromatographic runs were selective with no interfering peaks. | impactfactor.org |
Application of this compound as an Internal Standard in Isotope Dilution Mass Spectrometry
In isotope dilution mass spectrometry (IDMS), a stable isotope-labeled version of the analyte, such as this compound, is used as an internal standard (IS) to ensure accurate quantification. nih.govamericanlaboratory.com This technique is considered the gold standard for quantitative analysis because the IS has nearly identical chemical and physical properties to the analyte of interest. lgcstandards.com It co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects (suppression or enhancement) in the mass spectrometer's ion source. nih.gov
The use of a deuterated glucuronide metabolite like this compound is particularly advantageous when measuring the corresponding non-labeled glucuronide metabolite. For example, in a validated UPLC-MS/MS method for tapentadol and tapentadol-O-glucuronide, D₆-tapentadol and D₆-tapentadol-O-glucuronide were used as the respective internal standards. nih.govsigmaaldrich.com By adding a known amount of the deuterated standard to the biological sample before extraction and analysis, any loss of the analyte during sample preparation can be corrected for, as the ratio of the analyte to the internal standard remains constant. uni-muenchen.de
The mass spectrometer distinguishes between the analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio difference. americanlaboratory.com This allows for highly precise and accurate quantification, as the ratio of the peak areas of the analyte and the IS is used to calculate the analyte's concentration, effectively compensating for variations in extraction recovery and instrument response. uni-muenchen.dedrugsandalcohol.ie For the internal standard to be effective, the isotope label (e.g., deuterium) must be chemically stable and not exchange during sample processing, such as acid hydrolysis. uni-muenchen.denih.gov
Sample Preparation Strategies for Glucuronide Metabolites
Effective sample preparation is a critical step to remove interferences from complex biological matrices like blood and urine, and to convert conjugated metabolites into a form suitable for analysis.
To measure the total concentration of a drug, glucuronide metabolites must first be cleaved—a process called hydrolysis—to liberate the parent drug. imcstips.com This is commonly achieved through either acid hydrolysis or enzymatic hydrolysis. nih.gov
Acid hydrolysis involves heating the sample in the presence of a strong acid, such as hydrochloric acid (HCl). nih.govresearchgate.net While this method can be effective for some conjugates, it has significant drawbacks. nih.gov Acidic conditions can cause the degradation of certain opioids and may lead to chemical conversions between compounds, such as the conversion of oxycodone to oxymorphone or codeine to morphine. nih.govresearchgate.net Such conversions can lead to inaccurate quantification and potentially false-positive results. nih.gov
Enzymatic hydrolysis , which uses β-glucuronidase enzymes, is generally considered a gentler and more specific method. sigmaaldrich.comnih.gov These enzymes selectively cleave the glucuronic acid moiety from the parent molecule. imcstips.com The efficiency of enzymatic hydrolysis can depend on several factors, including the enzyme source (e.g., E. coli, abalone, limpet), pH, temperature, and incubation time. nih.govsigmaaldrich.com Recombinant β-glucuronidases have been developed that show high efficiency, capable of completing hydrolysis in as little as 5-15 minutes at room temperature for a broad range of glucuronides. imcstips.comnih.govyoutube.com However, the efficiency can vary between different glucuronide types (e.g., O-glucuronides vs. N-glucuronides) and can be affected by inhibitors present in urine samples. imcstips.commdpi.com For some metabolites, like morphine-6-glucuronide (B1233000), enzymatic hydrolysis can be significantly slower than for others, such as morphine-3-glucuronide (B1234276). nih.gov
Interactive Table: Comparison of Hydrolysis Methods for Glucuronide Metabolites
| Feature | Acid Hydrolysis | Enzymatic Hydrolysis | Citations |
|---|---|---|---|
| Mechanism | Non-specific chemical cleavage using strong acid and heat. | Specific cleavage of the glucuronide bond by β-glucuronidase enzymes. | imcstips.comnih.gov |
| Specificity | Low; can degrade or convert analytes. | High; specific for the glucuronide linkage. | nih.govsigmaaldrich.com |
| Conditions | Harsh (strong acid, high temperature). | Mild (controlled pH, physiological or slightly elevated temperatures). | researchgate.netnih.gov |
| Potential Issues | Degradation of target analytes, chemical conversion of compounds (e.g., codeine to morphine), leading to inaccurate results. | Enzyme activity can be inhibited by substances in the biological matrix; efficiency varies with enzyme source and substrate. | imcstips.comnih.gov |
| Advantages | Can be faster for certain "hard to cleave" glucuronides. | High specificity, minimal analyte degradation, suitable for a wide range of compounds. | nih.govnih.gov |
Extraction and Purification Techniques for Complex Biological Sample Analysis
Following hydrolysis (if performed), the sample must be cleaned to remove proteins, salts, and other endogenous materials that could interfere with LC-MS analysis. unich.it The two most common techniques are protein precipitation (PPT) and solid-phase extraction (SPE).
Protein Precipitation (PPT) is a rapid and straightforward method often used for serum or plasma samples. It involves adding a water-miscible organic solvent, such as acetonitrile, to the sample. nih.govsigmaaldrich.com This causes proteins to denature and precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte of interest is collected for analysis. While fast and simple, PPT is less selective than SPE and may leave more matrix components in the final extract, potentially leading to greater ion suppression in the MS source. mdpi.com
Solid-Phase Extraction (SPE) is a more selective and powerful purification technique used for various biological matrices, including blood and urine. mdpi.comamericanlaboratory.com In SPE, the sample is passed through a cartridge containing a solid sorbent. mdpi.com The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a different solvent. mdpi.com Different SPE sorbents (e.g., C18, mixed-mode cation exchange) can be used to target specific chemical properties of the analytes, providing a much cleaner extract than PPT. drugsandalcohol.iethermofisher.com Micro-elution SPE formats have been developed to reduce solvent usage and processing time by eliminating the need for post-extraction evaporation and reconstitution steps. thermofisher.com
Interactive Table: Overview of Sample Extraction and Purification Techniques
| Technique | Principle | Common Application | Advantages | Disadvantages | Citations |
|---|---|---|---|---|---|
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile). | Serum, Plasma | Fast, simple, inexpensive. | Less clean extract, potential for significant matrix effects. | nih.govsigmaaldrich.comimpactfactor.org |
| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent and eluted after washing away interferences. | Urine, Blood, Oral Fluid | High selectivity, clean extracts, reduced matrix effects, allows for sample concentration. | More complex, time-consuming, and costly than PPT. | drugsandalcohol.ienih.govamericanlaboratory.comthermofisher.com |
Chemical Isotope Labeling and Advanced Data Processing for Comprehensive Glucuronide Profiling
The complexity of biological matrices necessitates highly selective and sensitive analytical techniques for the accurate profiling of drug metabolites. Chemical isotope labeling, coupled with advanced data processing strategies, offers a powerful approach for the comprehensive analysis of glucuronides like this compound. This methodology enhances detection, facilitates accurate quantification, and aids in the structural elucidation of metabolites.
Stable isotope labeling (SIL) is a technique that introduces heavy isotopes into molecules, which are then used as internal standards in analytical runs. doi.org These isotopically labeled compounds are chemically identical to their unlabeled counterparts and exhibit similar behavior during chromatographic separation and ionization in mass spectrometry. doi.org However, they are readily distinguishable by their mass difference, allowing for precise quantification and correction for matrix effects and variations in sample preparation. doi.orgresearchgate.net In the context of Tapentadol analysis, deuterated standards such as D₆-tapentadol and D₆-tapentadol-O-glucuronide are commonly employed. nih.gov
A pivotal strategy in untargeted glucuronide profiling involves chemical isotope labeling combined with a dual-filtering data processing approach. nih.govacs.org This method can be conceptually applied to the analysis of this compound. One such technique utilizes reagents like N,N-Dimethyl ethylenediamine (B42938) (DMED) to label the carboxylic acid group of the glucuronic acid moiety. nih.govacs.org A light version (d₀) and a heavy, deuterated version (d₆) of the labeling reagent are used. nih.govacs.org When a biological sample is split and labeled with both the light and heavy reagents and then recombined, the glucuronides will appear as distinct pairs of peaks in the mass spectrum with a characteristic mass difference. nih.govacs.org
This dual-filtering strategy significantly enhances the confidence in glucuronide identification. The first filter identifies all paired peaks with the specific mass difference from the light and heavy labeling reagents. nih.govacs.org The second filter then screens these potential candidates for a characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) during tandem mass spectrometry (MS/MS) fragmentation. nih.govacs.org This two-tiered approach effectively reduces false positives and allows for the comprehensive profiling of all detectable glucuronides in a sample.
Advanced data processing techniques are integral to managing the large datasets generated by these high-resolution mass spectrometry methods. acs.org Techniques such as in silico deconjugation can be employed to aid in the identification of glucuronide conjugates. nih.gov This computational approach involves digitally removing the mass of the glucuronic acid from the tandem mass spectra of potential glucuronide candidates and then searching the resulting "deconjugated" fragment spectra against libraries of known parent compounds. nih.gov This can be a powerful tool for tentatively identifying novel or unexpected glucuronide metabolites.
Furthermore, the development of sophisticated data analysis workflows, including principal component analysis (PCA) and partial least square discriminant analysis (PLS-DA), can help in identifying significant biological features from the complex datasets generated during metabolomics studies. chromatographyonline.com
Detailed Research Findings
Research in the broader field of glucuronide analysis has demonstrated the efficacy of chemical isotope labeling and advanced data processing. While specific studies focusing solely on this compound using these comprehensive profiling methods are not widely published, the principles from analogous studies provide a clear framework for its analysis.
For instance, a study on the comprehensive profiling of urinary glucuronide conjugates using DMED labeling showcased a significant enhancement in detection sensitivity, with a 3- to 55-fold decrease in the limits of detection for representative glucuronide standards compared to non-derivatized analysis. nih.govacs.org The application of this method to urine samples from colorectal cancer patients resulted in the screening of 685 potential glucuronide features, with 181 being annotated. nih.govacs.org
The following interactive table summarizes the key aspects of a chemical isotope labeling and dual-filtering strategy that could be adapted for the analysis of this compound.
| Parameter | Description | Finding/Application |
| Labeling Reagent | N,N-Dimethyl ethylenediamine (DMED-d₀/d₆) | Labels the carboxylic acid of the glucuronic acid moiety, creating a distinct mass signature for identification. |
| Filter I | Characteristic Mass Difference | Identifies paired peaks with a mass difference corresponding to the heavy and light isotopic labels (e.g., 6.037 Da for DMED-d₆/d₀). |
| Filter II | Neutral Loss of Glucuronic Acid | Confirms the presence of a glucuronide by detecting the loss of 176.0321 Da in MS/MS spectra. |
| Detection Sensitivity | Limit of Detection (LOD) | Significantly improved (3- to 55-fold decrease) compared to unlabeled analysis. |
| Data Processing | In Silico Deconjugation | Aids in structural elucidation by computationally removing the glucuronide and matching the remaining mass to known aglycones. |
Another critical aspect of advanced analytical methodology is the optimization of the mass spectrometry parameters. For the analysis of glucuronides, electrospray ionization (ESI) in positive mode is often utilized. nih.gov The fragmentation of the glucuronide conjugates is typically achieved through higher-energy collisional dissociation (HCD). nih.gov The collision energy is a crucial parameter that needs to be optimized to ensure the generation of the characteristic aglycone fragment ion, which is essential for identification. nih.gov
The following table presents a hypothetical set of optimized LC-MS/MS parameters for the analysis of this compound based on published methods for similar compounds. nih.govualberta.ca
| Analytical Parameter | Setting | Purpose |
| Chromatography | Reversed-Phase Liquid Chromatography (RPLC) | Separates this compound from other matrix components. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the target analyte for mass spectrometric detection. |
| MS Analysis | Full Scan MS and Data-Dependent MS/MS | Provides an overview of all ions present and triggers fragmentation of selected ions for structural information. |
| Collision Energy | Optimized Normalized Collision Energy (NCE) | Ensures fragmentation of the glucuronide to produce the characteristic neutral loss and aglycone fragments. |
| Data Acquisition | High-Resolution Mass Spectrometry (e.g., Orbitrap) | Provides accurate mass measurements for high-confidence identification and formula determination. |
By integrating these advanced methodologies, a comprehensive and highly confident profile of this compound and other related glucuronidated metabolites can be achieved, providing invaluable data for drug metabolism research and clinical applications.
Mechanistic Studies on the Biological Relevance of Tapentadol O Beta D Glucuronide
Evaluation of Metabolic Stability and Deconjugation Potential in Biological Systems
Tapentadol (B1681240) undergoes extensive phase II metabolism, with approximately 97% of the administered dose being metabolized. nih.govdrugbank.com The main route of metabolism is conjugation of the phenolic hydroxyl group with glucuronic acid, forming Tapentadol-O-glucuronide. nih.govdrugbank.com This process is primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9 and UGT2B7. drugbank.comnih.gov
Following oral administration, about 70% of the tapentadol dose is excreted in the urine as conjugated metabolites, with Tapentadol-O-glucuronide accounting for 55% of the dose. drugbank.com The metabolism of tapentadol is rapid and extensive, leading to a high clearance of the parent drug. nih.gov The resulting glucuronide metabolite is highly water-soluble, facilitating its renal excretion. nih.gov
Studies in human liver microsomes and hepatocytes have shown that tapentadol has a low potential for clinically significant drug-drug interactions related to the cytochrome P450 (CYP) enzyme system, as it is not a major substrate, inhibitor, or inducer of these enzymes. nih.govnih.gov This contrasts with other opioids like tramadol (B15222) and codeine, where CYP-mediated metabolism is crucial for their analgesic activity and can lead to significant interindividual variability. nih.govdrugbank.com
The stability of the glucuronide conjugate is a key factor in its lack of pharmacological activity. Deconjugation, the process of cleaving the glucuronic acid moiety to regenerate the parent drug, does not appear to occur to a significant extent in vivo for Tapentadol-O-glucuronide. This metabolic stability ensures that the inactive metabolite is efficiently eliminated without reverting to the active parent compound.
Assessment of Metabolite Interaction with Biological Targets
In vitro studies have been conducted to assess the binding affinity and functional activity of Tapentadol-O-glucuronide at various receptors, particularly the µ-opioid receptor. These studies consistently demonstrate that the glucuronide metabolite has a significantly lower affinity for the µ-opioid receptor compared to the parent compound, tapentadol.
| Compound | Receptor Binding Affinity (Ki) at µ-opioid receptor |
| Tapentadol | 96 nM fda.gov |
| Tapentadol-O-glucuronide | Not specified, but considered inactive nih.govnih.govnih.gov |
| Morphine | 2.2 nM nih.gov |
| This table presents a comparison of the binding affinities of tapentadol, its O-glucuronide metabolite, and morphine at the µ-opioid receptor. A lower Ki value indicates a higher binding affinity. |
Functional assays, such as those measuring G-protein activation or changes in membrane potential in cells expressing the µ-opioid receptor, have further confirmed the lack of significant agonist activity for Tapentadol-O-glucuronide. nih.govmq.edu.au
The inactivity of Tapentadol-O-glucuronide stands in stark contrast to the metabolites of other well-known opioids, most notably morphine. Morphine is metabolized to both morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). nih.govdrugbank.com While M3G is inactive and may even have neuroexcitatory effects, M6G is a potent µ-opioid receptor agonist with analgesic effects that can be more potent than morphine itself, particularly when it accumulates in patients with renal impairment. drugbank.comnih.gov
The clinical activity of M6G highlights the importance of considering the pharmacological profile of opioid metabolites. The fact that tapentadol's primary metabolite is inactive simplifies its clinical use, as the analgesic effect is directly related to the concentration of the parent drug and is not influenced by the accumulation of active metabolites. nih.govnih.gov
| Opioid | Primary Glucuronide Metabolite | Pharmacological Activity of Metabolite |
| Tapentadol | Tapentadol-O-glucuronide | Inactive nih.govnih.govnih.gov |
| Morphine | Morphine-6-glucuronide | Active (potent µ-opioid agonist) drugbank.comnih.gov |
| Hydromorphone | Hydromorphone-3-glucuronide | Neuroexcitatory potential nih.gov |
| This table compares the pharmacological activity of the primary glucuronide metabolites of tapentadol, morphine, and hydromorphone. |
Investigation of Transport Mechanisms and Disposition in Preclinical Models
Preclinical studies have investigated the disposition of Tapentadol-O-glucuronide. As a polar and water-soluble molecule, it is primarily eliminated by the kidneys. nih.govdrugbank.com Its distribution into tissues, including the central nervous system, is limited. This is in part due to its hydrophilic nature, which restricts its ability to cross the blood-brain barrier.
Theoretical and Computational Studies on Glucuronide Structure and Enzyme Interaction
Quantum chemical calculations and molecular modeling studies have been employed to investigate the structural properties of tapentadol and its interaction with metabolizing enzymes. researchgate.net These computational approaches can provide insights into the electronic structure, reactivity, and conformational preferences of the molecule, which are important for understanding its binding to the UGT enzymes responsible for glucuronidation.
By modeling the interaction between tapentadol and the active site of UGT enzymes, researchers can better understand the factors that favor the formation of the O-glucuronide. These studies can also help to explain why this metabolic pathway is so predominant for tapentadol. The structural features of the resulting Tapentadol-O-glucuronide, such as its increased polarity and specific stereochemistry, are key to its lack of affinity for the µ-opioid receptor and its rapid elimination from the body.
Future Directions in Research on Deuterated Glucuronide Metabolites
Novel Applications of Stable Isotopically Labeled Glucuronides in Drug Discovery and Development Research
Stable isotope-labeled compounds, particularly deuterated analogs like Tapentadol-d5 O-beta-D-Glucuronide, are crucial tools in drug discovery and development. Their primary and most established application is as internal standards in quantitative bioanalytical assays, most notably those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.comnih.gov The near-identical physicochemical properties of the labeled standard to the endogenous analyte ensure that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for variability in the analytical process.
The future of these labeled glucuronides extends beyond their role as simple internal standards. They are integral to advanced pharmacokinetic (PK) and pharmacodynamic (PD) modeling. In the clinical development of tapentadol (B1681240), for instance, understanding the formation and elimination of its major, but inactive, metabolite, Tapentadol-O-glucuronide, is essential for building a complete picture of the drug's disposition. dovepress.comnih.gov Accurate quantification of this metabolite, facilitated by a deuterated standard, allows researchers to:
Refine Population PK Models: By providing precise concentration-time data for metabolites, these standards help in developing more robust population pharmacokinetic models, which can predict drug behavior in diverse patient populations, including pediatrics. dovepress.com
Investigate Drug-Drug Interactions: Stable isotope-labeled metabolites can be used in sophisticated clinical studies (e.g., "cocktail" studies) to probe the inhibition or induction of specific glucuronidation enzymes (UGTs) by co-administered drugs.
Mass Balance Studies: In human mass balance studies, which track the fate of a drug from administration to excretion, labeled metabolites are invaluable for identifying and quantifying all metabolic products, ensuring a complete accounting of the drug's pathways.
The use of this compound ensures that the measurement of the actual Tapentadol-O-glucuronide metabolite is not subject to analytical error, providing the high-quality data necessary for regulatory submissions and a thorough understanding of the drug's behavior in the human body.
Advancements in Synthesis and Analytical Techniques for Complex Metabolite Characterization
The utility of labeled glucuronides is dependent on the ability to both synthesize them with high purity and isotopic enrichment and to detect them with high sensitivity and specificity.
Advancements in Synthesis: The synthesis of a complex molecule like this compound is a multi-step process that requires significant expertise in organic chemistry. It typically involves the initial synthesis of the deuterated parent drug, in this case, tapentadol-d5, followed by a glucuronidation reaction. lgcstandards.com While specific patents for the synthesis of the deuterated glucuronide are not publicly detailed, the general process for tapentadol synthesis involves steps like the stereoselective alkylation of a ketone intermediate. google.com The introduction of the five deuterium (B1214612) atoms onto the ethyl group is a critical step that must be performed strategically to ensure the label is stable and does not exchange under biological conditions. lgcstandards.com Future advancements will likely focus on more efficient and stereoselective enzymatic synthesis methods, using recombinant UGT enzymes to mimic the biological process in a controlled in-vitro environment, potentially leading to higher yields and purity.
Advancements in Analytical Techniques: The gold standard for the quantification of tapentadol and its glucuronide metabolite in biological matrices like human serum is Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). sigmaaldrich.comnih.gov Research has led to the development of highly sensitive and high-throughput assays. A significant challenge in analyzing tapentadol and its O-glucuronide simultaneously is the large difference in their circulating concentrations, with the metabolite often present at levels several orders of magnitude higher than the parent drug. sigmaaldrich.comnih.gov
A notable advancement to overcome this challenge involves processing a single precipitated serum sample but performing separate injections with different chromatographic conditions and injection volumes for the parent drug versus the metabolite. sigmaaldrich.comnih.gov This approach allows for the optimization of the analytical run for each compound, ensuring high sensitivity for the low-concentration parent drug while avoiding detector saturation for the high-concentration metabolite. nih.gov
The table below summarizes typical parameters for such an advanced UPLC-MS/MS method. sigmaaldrich.comnih.gov
| Parameter | Tapentadol Analysis | Tapentadol-O-glucuronide Analysis |
| Sample Preparation | Protein precipitation with acetonitrile | Protein precipitation with acetonitrile |
| Internal Standard | D₆-tapentadol | D₆-tapentadol-O-glucuronide |
| Chromatography | Waters Acquity UPLC BEH C18 (1.7 μm) | Waters Acquity UPLC BEH C18 (1.7 μm) |
| Mobile Phase | Gradient of 0.01 M ammonium (B1175870) formate (B1220265) (pH 4) and methanol | Gradient of 0.01 M ammonium formate (pH 4) and methanol |
| Detection | Triple quadrupole MS (Positive ESI) | Triple quadrupole MS (Positive ESI) |
| Run Time | ~1.6 minutes | ~1.5 minutes |
| Validated Range | 0.200-200 ng/mL | 10.0-10,000 ng/mL |
This interactive table is based on data from published analytical methods. sigmaaldrich.comnih.gov
Future directions in analytical techniques will likely involve even more sensitive mass spectrometers and the move towards miniaturization and automation, allowing for faster analysis of smaller sample volumes, which is particularly beneficial in pediatric or preclinical studies.
Expanding Mechanistic Understanding of Glucuronidation and its Broader Biological Impact
The study of specific metabolites like Tapentadol-O-glucuronide, aided by their deuterated counterparts, contributes significantly to our broader understanding of the glucuronidation process and its impact on pharmacology. For tapentadol, Phase II glucuronidation is the principal pathway of metabolism. nih.gov The resulting O-glucuronide is pharmacologically inactive. nih.gov
This is a crucial characteristic with significant clinical implications. Unlike drugs such as tramadol (B15222), where certain metabolites are more active than the parent compound, tapentadol's efficacy is not dependent on metabolic activation. nih.gov This reduces the impact of pharmacogenetic variability—differences in metabolic enzyme activity between individuals—on the drug's analgesic effect. nih.gov
Research utilizing tools like this compound helps to:
Characterize Enzyme Specificity: Precisely quantifying the formation of the glucuronide metabolite helps identify the specific UGT isoforms responsible for tapentadol's metabolism (primarily UGT1A6, UGT1A9, and UGT2B7).
Clarify Clearance Mechanisms: Glucuronidation renders tapentadol highly water-soluble, facilitating its rapid elimination almost entirely via the kidneys. nih.gov The ability to accurately track the metabolite confirms that this is the dominant clearance pathway, explaining the drug's relatively low potential for metabolic drug-drug interactions. nih.gov
Inform Drug Design: Understanding that the O-glucuronide of tapentadol is inactive informs the design of future drugs. medicinal chemists can design molecules that are either poor substrates for UGTs to prolong their action or are specifically targeted by UGTs for rapid inactivation and clearance, depending on the desired therapeutic profile.
Q & A
Q. Table 1: Key Physicochemical Properties of Tapentadol-d5 O-β-D-Glucuronide
| Property | Value | Source |
|---|---|---|
| CAS Number | 1300037-86-8 (non-deuterated) | |
| Molecular Formula | C₂₃H₂₅D₅NO₈ | |
| Exact Mass (Deuterated) | 479.5 g/mol (approximate) | |
| HPLC Retention Time | 6.8 min (C18, 0.1% FA gradient) |
Methodological Frameworks
-
PICO Framework : For pharmacological studies:
-
FINER Criteria : Ensure questions are Feasible (e.g., access to deuterated standards), Interesting (e.g., isotopic effects), Novel (e.g., PK modeling applications), Ethical (e.g., animal use justification), and Relevant (e.g., translational pharmacokinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
